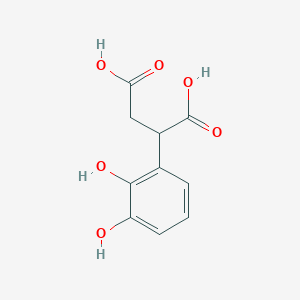
2-(2,3-Dihydroxyphenyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroxyphenyl)butanedioic acid is an organic compound with the molecular formula C10H10O6 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyphenyl)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with malonic acid in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions typically include:
Reactants: 2,3-dihydroxybenzaldehyde, malonic acid
Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Acidification: Hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydroxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.
Reduction: The carbonyl groups in the butanedioic acid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroxyphenyl)butanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydroxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-(2,3-Dihydroxyphenyl)butanedioic acid can be compared with other similar compounds, such as:
2,3-Dihydroxybenzoic acid: Similar in structure but lacks the butanedioic acid moiety.
2,3-Dihydroxybutanedioic acid: Similar in structure but lacks the phenyl ring.
2,3-Dihydroxycinnamic acid: Contains a phenyl ring and hydroxyl groups but has a different side chain.
Propiedades
Número CAS |
138771-51-4 |
|---|---|
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O6/c11-7-3-1-2-5(9(7)14)6(10(15)16)4-8(12)13/h1-3,6,11,14H,4H2,(H,12,13)(H,15,16) |
Clave InChI |
LRISEDXDFOSTNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


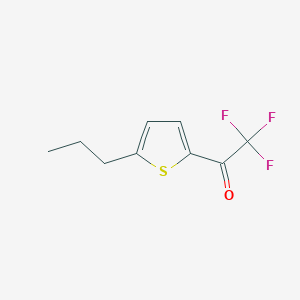
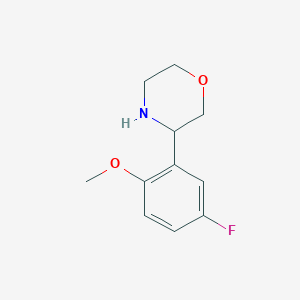


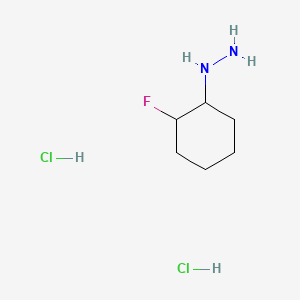
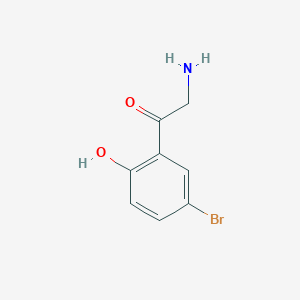
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
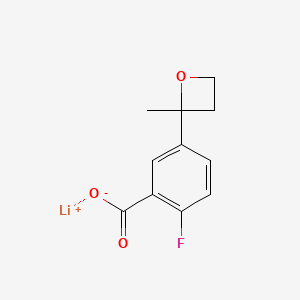

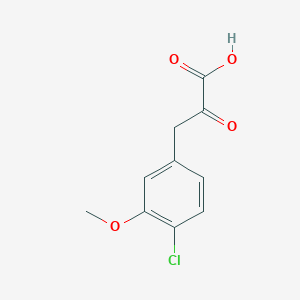
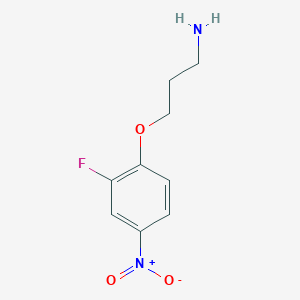
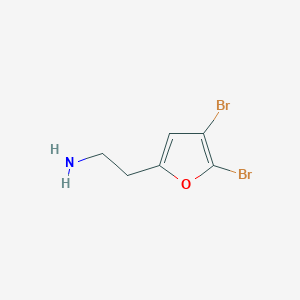
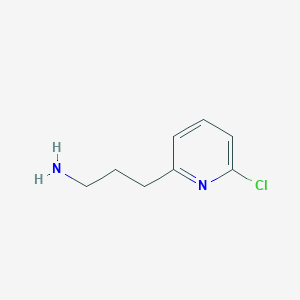
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
